Salicylaldehyde benzoyl hydrazone

Catalog No.
S857210
CAS No.
3232-37-9
M.F
C14H12N2O2
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylaldehyde benzoyl hydrazone

CAS Number

3232-37-9

Product Name

Salicylaldehyde benzoyl hydrazone

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+

InChI Key

YABQZSPMZGQNFB-BENRWUELSA-N

SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC=C2C=CC=CC2=O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN/C=C\2/C=CC=CC2=O

Copper Ion Detection:

Salicylaldehyde benzoyl hydrazone (SBH) has emerged as a promising tool in scientific research for the detection of copper ions (Cu2+). Its structure, containing an imine nitrogen atom, amide oxygen atom, and phenolic hydroxyl oxygen atom, creates a specific binding site for Cu2+ []. This binding interaction leads to a distinct quenching of the fluorescence emitted by SBH, allowing researchers to monitor Cu2+ levels in real-time [].

Studies have demonstrated the effectiveness of SBH in selectively detecting Cu2+ in the presence of other metal ions []. Additionally, SBH exhibits good sensitivity, enabling the detection of Cu2+ at low concentrations []. This makes it a valuable tool for various research applications, including:

  • Biomedical research: Studying the role of Cu2+ in various diseases, such as Alzheimer's disease and Wilson's disease [].
  • Environmental monitoring: Detecting Cu2+ contamination in water and soil samples [].

Bioimaging Applications:

SBH's ability to bind Cu2+ and show a change in fluorescence makes it a potential candidate for bioimaging applications. Researchers have successfully used SBH to visualize Cu2+ in living cells and tissues []. This allows for non-invasive monitoring of Cu2+ distribution within biological systems, providing valuable insights into cellular processes and disease states.

Potential for Further Development:

  • Drug discovery: Designing and developing new drugs that target Cu2+ dysregulation in various diseases [].
  • Material science: Developing sensors for Cu2+ detection with improved sensitivity and selectivity.

Salicylaldehyde benzoyl hydrazone is an organic compound with the molecular formula C₁₄H₁₂N₂O₂. It is formed through the condensation reaction between salicylaldehyde and benzoylhydrazine, resulting in a hydrazone structure characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and fluorescent probes for metal ion detection.

SBH acts as a selective fluorescent probe for Cu2+ ions. In the absence of Cu2+, SBH exhibits fluorescence. Upon binding Cu2+ ions, the electron distribution within the molecule is altered, leading to fluorescence quenching []. This allows for the detection of Cu2+ ions based on the decrease in fluorescence intensity.

The primary reaction involving salicylaldehyde benzoyl hydrazone is its formation via the condensation of salicylaldehyde with benzoylhydrazine. The reaction can be represented as follows:

Salicylaldehyde+BenzoylhydrazineSalicylaldehyde Benzoyl Hydrazone+H2O\text{Salicylaldehyde}+\text{Benzoylhydrazine}\rightarrow \text{Salicylaldehyde Benzoyl Hydrazone}+\text{H}_2\text{O}

In addition to its synthesis, salicylaldehyde benzoyl hydrazone can undergo various chemical transformations, including:

  • Coordination with metal ions: It has been shown to effectively coordinate with copper ions (Cu²⁺), leading to changes in fluorescence properties, which can be utilized in sensing applications .
  • Reactivity towards electrophiles: The hydrazone group can engage in further reactions, such as hydrolysis or reduction, depending on the conditions.

Salicylaldehyde benzoyl hydrazone exhibits significant biological activity, particularly in anticancer research. It has been found to decrease DNA synthesis and cell proliferation in various cancer cell lines, including leukemic and breast cancer cells . The compound's cytotoxic effects are attributed to its ability to induce apoptosis in malignant cells while showing selectivity against non-tumor cells. Structure-activity relationship studies indicate that modifications to the salicylaldehyde or hydrazide moieties can enhance its pharmacological properties .

The synthesis of salicylaldehyde benzoyl hydrazone typically involves the following steps:

  • Condensation Reaction:
    • Mix equimolar amounts of salicylaldehyde and benzoylhydrazine in a suitable solvent (commonly ethanol).
    • Stir the mixture at room temperature or heat it gently to facilitate the reaction.
    • Upon completion, precipitate the product by cooling or adding a non-solvent.
  • Purification:
    • Filter and wash the precipitate to remove unreacted starting materials.
    • Further purification may be achieved through recrystallization or chromatography .

Salicylaldehyde benzoyl hydrazone finds applications in several fields:

  • Medicinal Chemistry: It is being explored as a potential anticancer agent due to its cytotoxic properties against various cancer cell lines .
  • Fluorescent Probes: The compound has been incorporated into near-infrared fluorescent probes for detecting copper ions in biological systems, providing a non-toxic method for monitoring metal ions in vivo .
  • Coordination Chemistry: Its ability to form complexes with transition metals makes it useful in coordination chemistry studies.

Research indicates that salicylaldehyde benzoyl hydrazone interacts specifically with Cu²⁺ ions, leading to significant changes in fluorescence intensity. This property has been utilized for real-time tracking of copper levels in living organisms. The coordination occurs through multiple sites within the molecule, including nitrogen and oxygen atoms from the hydrazone and phenolic groups .

Several compounds are structurally similar to salicylaldehyde benzoyl hydrazone, primarily other hydrazones derived from different aldehydes or ketones. Here are some notable examples:

Compound NameStructure TypeUnique Features
Salicylaldehyde 4-chlorobenzoylhydrazoneHydrazone derived from chlorobenzaldehydeEnhanced biological activity against specific cancer cells
3-Methoxysalicylaldehyde BenzoylhydrazoneMethoxy-substituted derivativeExhibits higher antiproliferative activity
5-Nitrosalicylaldehyde BenzoylhydrazoneNitroso-substituted derivativeShows significant cytotoxicity against leukemic cell lines

Salicylaldehyde benzoyl hydrazone is unique due to its specific coordination capabilities with metal ions and its demonstrated selectivity in anticancer activity compared to these similar compounds. Its versatility in both biological applications and chemical reactivity underscores its significance in current research.

Classical Synthetic Routes

The synthesis of salicylaldehyde benzoyl hydrazone follows a well-established two-step procedure that has been refined over decades of research [1]. This classical approach involves the initial preparation of benzoic acid hydrazide followed by its condensation with salicylaldehyde to form the target hydrazone compound [1] [2].

Synthesis of Benzoic Acid Hydrazide

The preparation of benzoic acid hydrazide represents the first critical step in the synthetic pathway to salicylaldehyde benzoyl hydrazone [1] [6]. This intermediate compound is typically synthesized through the reaction of ethyl benzoate with hydrazine hydrate under reflux conditions [1] [9].

The classical procedure involves refluxing ethanolic solutions of ethyl benzoate and hydrazine hydrate in a 1:1 molar ratio for approximately six to eight hours [1]. The reaction mixture is typically left overnight to ensure complete conversion, followed by filtration and thorough washing with distilled water [1]. The crude benzoic acid hydrazide is subsequently recrystallized from hot benzene to achieve the desired purity [1].

Experimental conditions for this synthesis have been optimized to achieve yields of approximately 60 percent [1]. The melting point of the purified benzoic acid hydrazide is reported as 110 degrees Celsius, which closely matches literature values of 111 degrees Celsius [1]. The compound exhibits characteristic solubility properties, being insoluble in benzene but readily soluble in ethanol, methanol, concentrated sulfuric acid, nitric acid, and polar solvents such as dimethylformamide and dimethyl sulfoxide [1].

Alternative methodologies for benzoic acid hydrazide synthesis have been developed to improve yields and reaction efficiency [6] [9]. These approaches utilize various ester precursors and optimized reaction conditions to achieve superior conversion rates [6]. The synthesis can be performed using substituted benzoyl chlorides with hydrazine monohydrate in ethanol, achieving yields of up to 85 percent under reflux conditions for 24 hours [11].

Table 1: Benzoic Acid Hydrazide Synthesis Parameters

ParameterClassical MethodOptimized Method
Starting MaterialEthyl benzoateBenzoyl chloride
SolventEthanolEthanol
Reaction Time6-8 hours24 hours
TemperatureRefluxReflux
Yield60%85%
Melting Point110°C110-111°C

Condensation Reaction with Salicylaldehyde

The second step in the classical synthesis involves the condensation reaction between benzoic acid hydrazide and salicylaldehyde to form salicylaldehyde benzoyl hydrazone [1] [2]. This condensation reaction follows the general mechanism for hydrazone formation, where aldehydes react with hydrazides to yield azomethine linkages [1] [4].

The reaction is typically conducted by dissolving benzoic acid hydrazide (5.44 grams) in ethanol and combining it with salicylaldehyde (4.88 grams or 4.1 milliliters) in a 1:1 molar ratio [1]. The reaction mixture is heated briefly and then allowed to stand overnight [1]. The pale yellow crystalline product that forms is filtered and washed multiple times with ethanol before drying [1].

Optimized reaction conditions yield approximately 78 percent of the target salicylaldehyde benzoyl hydrazone with a melting point of 177 degrees Celsius, which compares favorably to the literature value of 180 degrees Celsius [1]. The product exhibits limited solubility in benzene, ether, and acetone, moderate solubility in hot ethanol, and high solubility in dimethylformamide and dimethyl sulfoxide [1].

The condensation mechanism involves nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of salicylaldehyde, followed by elimination of water to form the characteristic carbon-nitrogen double bond [4] [37]. The reaction is facilitated by the presence of trace amounts of acid, which catalyzes the dehydration step [4].

Table 2: Salicylaldehyde Benzoyl Hydrazone Synthesis Conditions

ReagentAmountMolar Ratio
Benzoic acid hydrazide5.44 g1.0
Salicylaldehyde4.88 g (4.1 mL)1.0
SolventEthanol-
Yield78%-
Melting Point177°C-
Literature m.p.180°C-

Modern Synthetic Approaches

Contemporary synthetic methodologies for salicylaldehyde benzoyl hydrazone have evolved to incorporate advanced techniques that enhance efficiency, selectivity, and environmental compatibility [13] [15] [16]. These modern approaches utilize microwave-assisted synthesis, mechanochemical methods, and solvent-free conditions to achieve superior results compared to classical procedures [15] [16] [18].

Microwave-assisted synthesis has emerged as a particularly effective method for hydrazone preparation [15] [16] [18]. This technique utilizes electromagnetic radiation to heat reaction mixtures rapidly and uniformly, resulting in significantly reduced reaction times and improved yields [15] [16]. For hydrazone synthesis, microwave irradiation at 45 degrees Celsius for five minutes under 17 bar pressure can achieve 92-96 percent yields of pure products [15]. This represents a substantial improvement over conventional heating methods, which typically require several hours to achieve comparable conversion rates [15].

Mechanochemical synthesis represents another significant advancement in hydrazone preparation [32] [34] [35]. This approach utilizes mechanical energy, typically through ball milling, to facilitate chemical reactions without the need for solvents [34] [35]. Twin-screw extrusion has been successfully employed for the continuous synthesis of hydrazone-based compounds, demonstrating the scalability of mechanochemical approaches [32]. These methods can achieve quantitative yields with minimal environmental impact and simplified purification procedures [35].

Solid-state melt reactions have also proven effective for hydrazone synthesis [4] [36]. This technique involves heating the reactants above their melting points in the absence of solvents, allowing the reaction to proceed in the molten state [4]. For certain hydrazone derivatives, solid-state melt synthesis has achieved conversion rates exceeding 99 percent with enhanced crystallinity compared to mechanochemically prepared samples [4].

Table 3: Comparison of Modern Synthetic Approaches

MethodReaction TimeYieldTemperatureSolvent Required
Microwave-assisted5 minutes92-96%45°CNo
Mechanochemical30-90 minutes>99%Room temperatureNo
Solid-state meltVariable>99%Above m.p.No
Conventional2-3 hours61-65%RefluxYes

Green Chemistry Considerations

The development of environmentally sustainable synthetic routes for salicylaldehyde benzoyl hydrazone has become increasingly important in modern chemical research [15] [17] [32]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and improvement of atom economy in chemical processes [15] [17].

Solvent-free synthesis methodologies represent a primary focus in green chemistry applications for hydrazone preparation [15] [32] [34]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying purification procedures [32] [34]. Mechanochemical synthesis using ball mills or twin-screw extruders can achieve quantitative conversion of reactants without generating solvent waste [32] [34].

Microwave-assisted synthesis under solvent-free conditions has demonstrated exceptional efficiency for hydrazone preparation [15] [16]. This methodology reduces energy consumption through shortened reaction times while maintaining high yields and product purity [15]. The absence of protic solvents such as methanol and ethanol in microwave protocols has been shown to optimize reaction conditions and improve overall sustainability [15].

The use of continuous manufacturing processes, such as twin-screw extrusion, represents another significant advancement in green synthesis [32]. These methods enable real-time processing without the need for batch-wise solvent usage and post-synthetic workup procedures [32]. The continuous nature of these processes also improves energy efficiency and reduces overall environmental footprint [32].

Catalyst-free reaction conditions have been successfully implemented for hydrazone synthesis, eliminating the need for metal catalysts or acid promoters [15] [33]. These approaches rely on the inherent reactivity of hydrazides and aldehydes under optimized conditions, reducing both cost and environmental impact [15] [33].

Table 4: Green Chemistry Metrics for Hydrazone Synthesis

ApproachSolvent UsageEnergy ConsumptionWaste GenerationAtom Economy
Solvent-free microwaveNoneLowMinimalHigh
MechanochemicalNoneModerateMinimalHigh
Continuous extrusionNoneLowMinimalHigh
Classical refluxHighHighSignificantModerate

Purification and Characterization Techniques

The purification and characterization of salicylaldehyde benzoyl hydrazone require sophisticated analytical techniques to ensure product purity and structural confirmation [1] [20] [22]. Multiple complementary methods are employed to achieve comprehensive characterization of the synthesized compound [20] [22] [27].

Crystallization and recrystallization techniques serve as the primary purification methods for salicylaldehyde benzoyl hydrazone [1] [40] [42]. The compound can be recrystallized from various solvents, with ethanol being the most commonly employed medium [1] [42]. Alternative solvents such as acetonitrile and methanol have also been utilized for specific applications [42]. The crystallization process typically involves dissolution of the crude product in hot solvent followed by slow cooling to promote crystal formation [40] [42].

Melting point determination provides a reliable indicator of compound purity and identity [1] [24] [25]. High-quality salicylaldehyde benzoyl hydrazone exhibits a sharp melting point of 177-180 degrees Celsius [1]. Differential scanning calorimetry has been employed for more precise thermal characterization, providing detailed information about phase transitions and thermal stability [26].

Nuclear magnetic resonance spectroscopy represents the most definitive method for structural characterization of salicylaldehyde benzoyl hydrazone [20] [22] [23]. Proton nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d6 reveal characteristic signals for the azomethine proton, aromatic protons, and phenolic hydroxyl group [20] [22]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and functional group environments [20] [22].

Infrared spectroscopy offers valuable information about functional group presence and molecular interactions [1] [27] [30]. The infrared spectrum of salicylaldehyde benzoyl hydrazone exhibits characteristic absorptions for the phenolic hydroxyl group (3200-3500 cm⁻¹), amide carbonyl (1650-1670 cm⁻¹), and azomethine linkage (1625-1630 cm⁻¹) [27] [30]. These spectral features provide definitive confirmation of successful hydrazone formation [27].

Mass spectrometry analysis enables molecular weight determination and fragmentation pattern analysis [28] [31]. Electrospray ionization mass spectrometry typically reveals the molecular ion peak as the base peak, with characteristic fragmentation patterns that aid in structural elucidation [28] [31]. Liquid chromatography-mass spectrometry coupling provides additional analytical capabilities for purity assessment and structural confirmation [28] [31].

Table 5: Characterization Techniques for Salicylaldehyde Benzoyl Hydrazone

TechniqueInformation ProvidedKey Parameters
Melting PointPurity, Identity177-180°C
¹H NMRStructure, Purityδ 8.5-9.0 ppm (CH=N)
¹³C NMRCarbon frameworkCarbonyl, aromatic carbons
IR SpectroscopyFunctional groups3200-3500, 1625-1670 cm⁻¹
Mass SpectrometryMolecular weight[M+H]⁺, fragmentation
UV-Vis SpectroscopyElectronic transitions280-290 nm, 380-390 nm

Column chromatography using silica gel provides an effective method for compound purification when recrystallization alone is insufficient [44]. Various solvent systems, including hexane-ethyl acetate mixtures, have been employed to achieve optimal separation [44]. Thin-layer chromatography serves as a valuable monitoring tool for reaction progress and product purity assessment [44].

Salicylaldehyde benzoyl hydrazone exhibits a complex tautomeric equilibrium involving keto-enol interconversion, which plays a crucial role in its coordination chemistry and biological activity. The compound can exist in multiple tautomeric forms, with the equilibrium position influenced by solvent conditions, pH, and temperature [1] [2].

Keto Form Characteristics

The keto form of salicylaldehyde benzoyl hydrazone is characterized by the presence of a distinct carbonyl group (C=O) in the hydrazone moiety. This form exhibits specific spectroscopic signatures that distinguish it from the enol tautomer. Infrared spectroscopy reveals a characteristic carbonyl stretching frequency at 1650-1680 cm⁻¹, which is indicative of the C=O bond in the keto configuration [4].

The keto form demonstrates bidentate coordination behavior, primarily through the azomethine nitrogen and the carbonyl oxygen atoms. This coordination mode results in the formation of five-membered chelate rings with transition metals [5] [4]. The molecular geometry of the keto form shows a planar arrangement of the hydrazone unit, facilitating effective π-conjugation throughout the molecule [2].

Quantum chemical calculations using density functional theory at the B3LYP/6-31+G(d,p) level indicate that the keto form exhibits lower thermodynamic stability compared to the enol form in most solvent environments. The calculated heat of formation for the keto form in the ground state (S₀) is approximately -414 kJ/mol, while in the first excited state (S₁) it increases to +33 kJ/mol [2].

Enol Form Characteristics

The enol form of salicylaldehyde benzoyl hydrazone represents the more thermodynamically stable tautomer under most conditions. This form is characterized by the presence of an enolic C-O bond with an associated hydroxyl group, resulting from the migration of a hydrogen atom from the nitrogen to the oxygen [4].

Spectroscopic analysis reveals that the enol form exhibits a characteristic C=N stretching frequency at 1600-1620 cm⁻¹, which is distinct from the carbonyl frequency observed in the keto form. The infrared spectrum also shows a broad absorption band at approximately 3400 cm⁻¹, corresponding to the O-H stretching vibration of the enolic hydroxyl group [4].

The enol form demonstrates enhanced coordination capabilities, functioning as a tridentate ligand through coordination via the phenolic oxygen, azomethine nitrogen, and enolic oxygen atoms. This coordination mode results in the formation of two five-membered chelate rings, providing increased stability to metal complexes [4]. The tridentate nature of the enol form is confirmed by the appearance of a new band at 1500 cm⁻¹ in metal complexes, attributed to the ν(N-C-O⁻) vibration [4].

Computational studies indicate that the enol form exhibits greater thermodynamic stability, with calculated heats of formation of -430 kJ/mol in the ground state and -164 kJ/mol in the first excited state [2]. The enhanced stability of the enol form is attributed to the delocalization of electron density through the extended conjugated system and the stabilization provided by intramolecular hydrogen bonding.

Conformational Analysis

The conformational behavior of salicylaldehyde benzoyl hydrazone is significantly influenced by solvent effects, particularly the presence of water. Nuclear magnetic resonance and infrared spectroscopic studies have identified distinct conformational isomers that exist in equilibrium under different solution conditions [1].

In pure dimethyl sulfoxide solutions, the compound predominantly adopts the B2E conformation, which represents a fully extended E isomer configuration. This conformer is characterized by the complete extension of the molecule, allowing for maximum π-conjugation and minimal steric interactions [1]. The B2E conformer exhibits characteristic spectroscopic signatures that can be distinguished from other conformational forms through both NMR and IR spectroscopy.

The addition of water to dimethyl sulfoxide solutions induces a conformational change from the B2E to the B1E isomer. The B1E conformer is characterized by the association of the carbonyl group with water molecules, resulting in a distinct structural arrangement [1]. This water-induced conformational change is accompanied by measurable shifts in the infrared spectrum, particularly in the carbonyl stretching region, indicating specific interactions between the hydrazone carbonyl and water molecules.

A minor conformational isomer, designated as B2Z, has been detected in dimethyl sulfoxide solutions. This Z isomer represents a small population of molecules in the solution and exhibits distinct NMR signals that can be differentiated from the major E isomers [1]. The presence of the B2Z conformer demonstrates the conformational flexibility of the salicylaldehyde benzoyl hydrazone molecule and its ability to adopt multiple stable configurations.

The conformational equilibrium is dynamic and responds to changes in solvent composition, temperature, and concentration. The relative populations of different conformers can be quantified through integration of NMR signals, providing insight into the thermodynamic preferences of the molecule under various conditions [1].

Crystal Structure Studies

The crystal structure of salicylaldehyde benzoyl hydrazone has been determined through single-crystal X-ray diffraction analysis, providing detailed information about the solid-state molecular geometry and packing arrangements. The compound crystallizes in the orthorhombic space group P c 21 n with unit cell parameters a = 5.114 Å, b = 10.896 Å, and c = 20.883 Å [6] [7].

The asymmetric unit contains one molecule of salicylaldehyde benzoyl hydrazone, with Z = 4 and Z' = 1, indicating four molecules per unit cell with one unique molecule in the asymmetric unit [6] [7]. The calculated density of the crystal is 1.372 g/cm³, which is consistent with the molecular weight of 240.26 g/mol [6] [7].

The molecular geometry in the crystal structure reveals a planar arrangement of the hydrazone unit, with the salicylaldehyde and benzoyl moieties adopting a coplanar configuration. This planarity is maintained through intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen, forming a six-membered chelate ring [6] [8].

The crystal packing is stabilized by intermolecular interactions, including van der Waals forces and weak hydrogen bonding. The molecules are arranged in layers parallel to the crystallographic planes, with adjacent layers held together by dispersion forces [6]. The established crystal structure shows excellent agreement with the conformation proposed in solution based on spectroscopic evidence [8].

Bond length analysis reveals that the C-N bond length in the hydrazone unit is approximately 1.28 Å, consistent with partial double bond character due to conjugation with the aromatic systems. The C-O bond length in the salicylaldehyde moiety is approximately 1.36 Å, indicating single bond character with some degree of π-conjugation [6].

The crystal structure data have been deposited with the Cambridge Crystallographic Data Centre under the code CCDC-2003898, providing a valuable reference for structural comparisons and validation of computational studies [6] [7].

Theoretical Structural Investigations

Density Functional Theory Studies

Density functional theory calculations have been extensively employed to investigate the structural and electronic properties of salicylaldehyde benzoyl hydrazone. The B3LYP functional with the 6-31+G(d,p) basis set has been identified as particularly effective for geometry optimization and property calculations of hydrazone derivatives [9] [10].

Geometry optimization calculations confirm the planar structure of the molecule, with the hydrazone unit maintaining coplanarity with both aromatic rings. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach [9]. The optimized geometry reveals that the molecule adopts a configuration that maximizes π-conjugation while minimizing steric repulsion.

The B3LYP method has been successfully applied to study the tautomeric equilibrium between keto and enol forms. Computational results indicate that the enol form is thermodynamically favored by approximately 16 kJ/mol in the gas phase, consistent with experimental observations [2]. The calculations also predict the barrier heights for tautomeric interconversion, providing insight into the kinetics of the equilibrium process.

Vibrational frequency calculations using the B3LYP functional provide excellent agreement with experimental infrared spectra. The calculated frequencies for key functional groups, including the C=O, C=N, and O-H stretches, match experimental values within 10 cm⁻¹, demonstrating the accuracy of the computational model [9] [10].

Comparison of different DFT functionals reveals that B3LYP provides the best overall performance for hydrazone systems, outperforming B3P86 and BLYP functionals in terms of geometric accuracy and spectroscopic predictions [11]. The hybrid nature of B3LYP, incorporating both local and non-local exchange, appears to be crucial for accurately describing the electronic structure of these conjugated systems.

Computational Modeling of Electronic Properties

Computational studies have provided detailed insight into the electronic properties of salicylaldehyde benzoyl hydrazone, including molecular orbital energies, charge distributions, and electronic transitions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated using various DFT methods [12] [10].

The HOMO energy typically ranges from -5.5 to -6.0 eV, indicating the electron donor capability of the molecule. The LUMO energy is generally found between -2.0 to -2.5 eV, reflecting the electron acceptor properties. The calculated HOMO-LUMO gap of 3.0 to 4.0 eV corresponds to the electronic excitation energy and provides insight into the optical properties of the compound [12].

Mulliken population analysis reveals the charge distribution within the molecule, with significant electron density localized on the nitrogen and oxygen atoms of the hydrazone unit. These atoms serve as primary coordination sites for metal complexation, with calculated charges indicating their nucleophilic character [13]. The phenolic oxygen carries a partial negative charge of approximately -0.7, while the azomethine nitrogen exhibits a charge of approximately -0.5 [13].

Natural bond orbital analysis provides additional insight into the bonding characteristics and electron delocalization patterns. The calculations reveal extensive π-conjugation throughout the molecule, with significant orbital overlap between the aromatic rings and the hydrazone unit. This conjugation is responsible for the planar molecular geometry and the characteristic electronic absorption spectrum [10].

The ionization potential and electron affinity have been calculated from the HOMO and LUMO energies, providing measures of the redox properties of the molecule. The calculated ionization potential of 6.0 to 6.5 eV indicates moderate ease of electron removal, while the electron affinity of 2.0 to 2.5 eV suggests a moderate tendency to accept electrons [12].

Time-dependent DFT calculations have been employed to predict electronic absorption spectra and identify the nature of electronic transitions. The calculations reveal that the lowest energy absorption corresponds to a π→π* transition involving the entire conjugated system, consistent with experimental UV-visible spectra [10]. Higher energy transitions involve charge transfer from the phenolic region to the hydrazone unit, explaining the complex absorption profile observed experimentally.

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Dates

Last modified: 08-15-2023

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